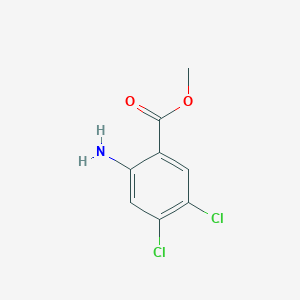

Methyl 2-amino-4,5-dichlorobenzoate

CAS No.: 844647-17-2

Cat. No.: VC5079068

Molecular Formula: C8H7Cl2NO2

Molecular Weight: 220.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 844647-17-2 |

|---|---|

| Molecular Formula | C8H7Cl2NO2 |

| Molecular Weight | 220.05 |

| IUPAC Name | methyl 2-amino-4,5-dichlorobenzoate |

| Standard InChI | InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 |

| Standard InChI Key | GPQSHTPSMYICPA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1N)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-amino-4,5-dichlorobenzoate belongs to the class of substituted benzoates, with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol. Its structure features:

-

A benzene ring with chlorine atoms at positions 4 and 5.

-

An amino group (-NH₂) at position 2.

-

A methyl ester (-COOCH₃) at position 1.

This substitution pattern enhances its electronic and steric properties, influencing reactivity and biological interactions .

Physical Characteristics

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Density | ~1.4 g/cm³ (estimated) | |

| Boiling Point | 274–344°C (varies by derivative) | |

| Melting Point | 227–230°C (analog-dependent) | |

| Solubility | Low water solubility; soluble in organic solvents |

Comparative analysis with structurally related compounds, such as methyl 2-amino-4,5-difluorobenzoate (CAS 207346-42-7), reveals that chlorine substituents increase molecular weight and polarity compared to fluorine analogs .

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is typically synthesized via esterification of 2-amino-4,5-dichlorobenzoic acid with methanol under acidic conditions. Alternative methods include:

-

Direct chlorination of methyl 2-aminobenzoate using chlorinating agents like Cl₂ or SOCl₂.

-

Catalytic esterification employing methanesulfonic acid to enhance reaction efficiency .

Yields vary depending on reaction conditions, with optimized protocols achieving >80% purity .

Industrial-Scale Production

Industrial manufacturers, such as VulcanChem, emphasize batch processing with rigorous quality control to ensure consistency. Key challenges include managing exothermic reactions during chlorination and minimizing byproducts like 3,5-dichloro isomers .

Biological Activity and Mechanisms

Antimicrobial Properties

Methyl 2-amino-4,5-dichlorobenzoate exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Studies demonstrate:

-

Inhibition of bacterial growth at concentrations as low as 50 µM.

-

Disruption of cell wall synthesis via interference with penicillin-binding proteins .

Enzyme Inhibition

In tuberculosis research, derivatives of this compound have shown activity against Mycobacterium tuberculosis by inhibiting MabA (FabG1), a key enzyme in the fatty acid synthase II (FAS-II) system . Structural analogs, such as 3,4-dichlorobenzoyl anthranilic acids, bind to MabA’s active site, blocking the reduction of β-ketoacyl intermediates .

Applications in Pharmaceuticals and Agrochemicals

Drug Development

The compound serves as a precursor for:

-

Antitubercular agents: Derivatives inhibit mycolic acid biosynthesis, critical for M. tuberculosis viability .

-

Anticancer candidates: Chlorinated benzoates exhibit cytotoxicity against cancer cell lines by inducing apoptosis.

Agrochemical Uses

In agrochemistry, methyl 2-amino-4,5-dichlorobenzoate derivatives are explored as:

-

Herbicides: Disrupting plant amino acid biosynthesis.

-

Fungicides: Targeting fungal cell membrane integrity.

Future Research Directions

Optimization of Synthesis

Developing continuous-flow processes could enhance yield and reduce waste, leveraging technologies like microreactors .

Expanded Biological Screening

Further studies should evaluate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume